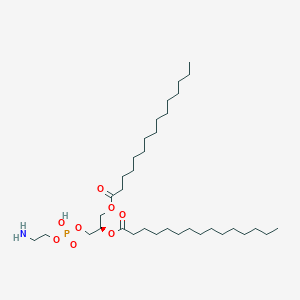
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine
Übersicht
Beschreibung
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl chlorides, resulting in the formation of oxadiazole rings . Another method includes the cyclization of hydrazides with carboxylic acids or their derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oxadiazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of different functional groups to the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Sodium dichloroisocyanurate (SDCI) as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Use of alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxadiazole derivatives with enhanced biological activity.
Reduction: Amine derivatives with potential pharmaceutical applications.
Substitution: Functionalized oxadiazoles with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it may interfere with cellular processes by disrupting the structure of DNA or proteins .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its unique chemical properties and applications.
1,3,4-Oxadiazole: Widely studied for its biological activities and industrial uses.
Uniqueness: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-amine stands out due to its specific arrangement of nitrogen and oxygen atoms, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(5)4-6-2-8-7-4/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXUCZAZSQBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)

![(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3080746.png)




![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)


